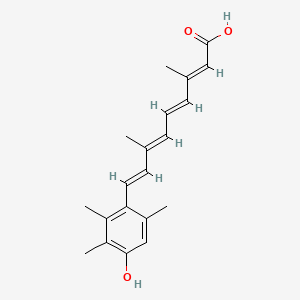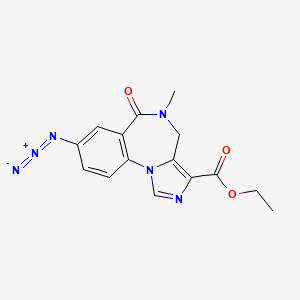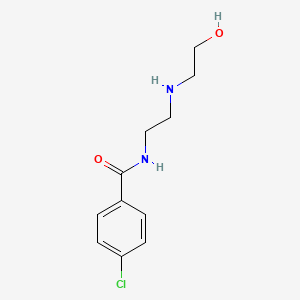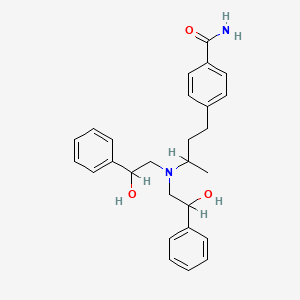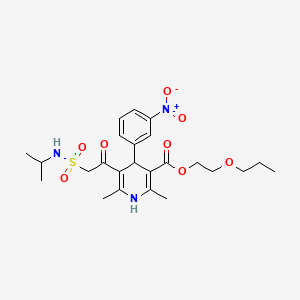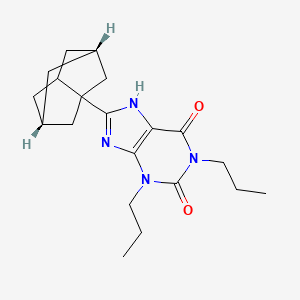
Rolofylline
Overview
Description
Rolofylline, also known as KW-3902, is an experimental diuretic that acts as a selective adenosine A1 receptor antagonist. It was discovered by NovaCardia, Inc., which was later acquired by Merck & Co., Inc. This compound has been studied primarily for its potential use in treating acute heart failure and renal impairment .
Scientific Research Applications
Chemistry: Used as a model compound to study adenosine receptor antagonism.
Biology: Investigated for its effects on cellular signaling pathways involving adenosine receptors.
Medicine: Explored as a treatment for acute heart failure and renal impairment due to its diuretic properties.
Industry: Potential use in the development of new diuretic drugs and as a research tool in pharmacological studies
Mechanism of Action
Rolofylline exerts its effects by selectively antagonizing adenosine A1 receptors. These receptors are involved in various physiological processes, including the regulation of renal blood flow and sodium reabsorption. By blocking these receptors, this compound promotes diuresis and improves renal function. The molecular targets include the adenosine A1 receptors in the kidney, which mediate vasoconstriction and sodium reabsorption .
Safety and Hazards
Rolofylline did not provide a benefit with respect to the primary end point in a multicenter, double-blind, placebo-controlled trial involving patients hospitalized for acute heart failure with impaired renal function . Persistent renal impairment developed in 15.0% of patients in the this compound group and in 13.7% of patients in the placebo group . This compound was also associated with a higher incidence of seizures and stroke .
Biochemical Analysis
Biochemical Properties
Rolofylline plays a significant role in biochemical reactions. It interacts with the adenosine A1 receptor, blocking the re-absorption of sodium by the proximal tubules . This interaction involves enzymes and proteins, particularly cytochrome P450 (CYP) 3A4, which metabolizes this compound primarily to the pharmacologically active M1-trans and M1-cis metabolites .
Cellular Effects
This compound influences cell function by blocking adenosine A1 receptors, which may limit sodium re-absorption by the proximal tubules without triggering tubuloglomerular feedback . This can promote vasodilatation of the afferent arteriole of the glomerulus .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to adenosine A1 receptors, inhibiting the re-absorption of sodium . This interaction leads to changes in gene expression and cellular metabolism, particularly in the proximal tubules .
Metabolic Pathways
This compound is involved in the adenosine metabolic pathway. It interacts with the enzyme CYP3A4, which metabolizes this compound to the M1-trans and M1-cis metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rolofylline involves the formation of a purine derivative. The key steps include the alkylation of a purine nucleus and subsequent cyclization to form the tricyclic structure. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Rolofylline undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the purine ring.
Substitution: Substitution reactions can occur at specific positions on the purine nucleus.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites of this compound, which retain some pharmacological activity .
Comparison with Similar Compounds
Similar Compounds
Theophylline: Another xanthine derivative with bronchodilator properties.
Caffeine: A well-known stimulant that also acts as an adenosine receptor antagonist.
Aminophylline: A compound similar to theophylline used in the treatment of respiratory diseases.
Uniqueness of Rolofylline
This compound is unique due to its high selectivity for adenosine A1 receptors, which makes it particularly effective in promoting diuresis without significant side effects on other adenosine receptor subtypes. This selectivity distinguishes it from other xanthine derivatives like theophylline and caffeine, which have broader activity profiles .
properties
| { "Design of Synthesis Pathway": "The synthesis of Rolofylline involves a multi-step process that includes the preparation of key intermediates and their subsequent reactions to form the final product.", "Starting Materials": ["2,4-diamino-6-chloropyrimidine", "2,3-dichloro-5-nitrobenzoic acid", "4-chloro-5-methyl-2-nitrobenzoic acid", "methylamine", "triethyl orthoformate", "sodium hydride", "sodium cyanoborohydride", "acetic anhydride", "acetic acid", "sodium hydroxide", "hydrogen gas", "palladium on carbon", "ethanol", "water"], "Reaction": [ "The synthesis starts with the reaction of 2,4-diamino-6-chloropyrimidine with 2,3-dichloro-5-nitrobenzoic acid in the presence of triethyl orthoformate and acetic anhydride to form the intermediate 1", "Intermediate 1 is then treated with sodium hydride and methylamine to yield intermediate 2", "In the next step, intermediate 2 is reacted with 4-chloro-5-methyl-2-nitrobenzoic acid in the presence of sodium hydroxide to form intermediate 3", "Intermediate 3 is then reduced using sodium cyanoborohydride to give intermediate 4", "Intermediate 4 is further hydrogenated using palladium on carbon as a catalyst to yield the final product, Rolofylline", "The final product is purified using a combination of ethanol and water" ] } | |
CAS RN |
136199-02-5 |
Molecular Formula |
C20H28N4O2 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
1,3-dipropyl-8-[(1R,5S)-3-tricyclo[3.3.1.03,7]nonanyl]-7H-purine-2,6-dione |
InChI |
InChI=1S/C20H28N4O2/c1-3-5-23-16-15(17(25)24(6-4-2)19(23)26)21-18(22-16)20-10-12-7-13(11-20)9-14(20)8-12/h12-14H,3-11H2,1-2H3,(H,21,22)/t12-,13+,14?,20? |
InChI Key |
PJBFVWGQFLYWCB-QUYAXPHCSA-N |
Isomeric SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C34C[C@@H]5C[C@H](C3)CC4C5 |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C34CC5CC(C3)CC4C5 |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C34CC5CC(C3)CC4C5 |
Appearance |
Solid powder |
Other CAS RN |
136199-02-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
1,3-dipropyl-8-(3-noradamantyl)xanthine 1,3-DNAX 8-(3-noradamantyl)-1,3-dipropylxanthine 8-(noradamantan-3-yl)-1,3-dipropylxanthine KW 3902 KW-3902 MK 7418 MK-7418 MK7418 rolofylline |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,10-Dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridine-8-carbaldehyde](/img/structure/B1679432.png)

![2-methyl-5-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-4-pyrimidinamine](/img/structure/B1679435.png)
![1-[(2R)-1-[4-[(3,4-dichlorophenyl)methyl]-1-methylpiperidin-1-ium-1-yl]-3-methylbutan-2-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B1679436.png)
